molecular formula C20H14Cl2N6O6S2 B13743029 3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid CAS No. 33508-55-3

3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid

Cat. No.: B13743029
CAS No.: 33508-55-3
M. Wt: 569.4 g/mol
InChI Key: FFUPTYQEWMUQFD-UHFFFAOYSA-N
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Description

3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid is a complex organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 2-methylphenylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring. The resulting intermediate is then coupled with naphthalene-1,5-disulfonic acid to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amino substituent, while oxidation of the naphthalene moiety can produce naphthoquinone derivatives .

Mechanism of Action

The mechanism of action of 3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid involves its interaction with specific molecular targets. The triazine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The naphthalene moiety can intercalate into DNA, disrupting its structure and function . These interactions contribute to the compound’s biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenylnaphthalene-1,5-disulfonicacid is unique due to its combination of the triazine and naphthalene moieties, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Properties

CAS No.

33508-55-3

Molecular Formula

C20H14Cl2N6O6S2

Molecular Weight

569.4 g/mol

IUPAC Name

3-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C20H14Cl2N6O6S2/c1-10-7-11(23-20-25-18(21)24-19(22)26-20)5-6-15(10)28-27-12-8-14-13(17(9-12)36(32,33)34)3-2-4-16(14)35(29,30)31/h2-9H,1H3,(H,29,30,31)(H,32,33,34)(H,23,24,25,26)

InChI Key

FFUPTYQEWMUQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)Cl)Cl)N=NC3=CC4=C(C=CC=C4S(=O)(=O)O)C(=C3)S(=O)(=O)O

Origin of Product

United States

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